molecular formula C23H17Cl2N3O2 B11145056 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2,6-dichlorophenyl)methoxy]phenol

2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2,6-dichlorophenyl)methoxy]phenol

Cat. No.: B11145056
M. Wt: 438.3 g/mol
InChI Key: DZCIIXIJGDBVAK-UHFFFAOYSA-N
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Description

“2-(2-amino-5-phenyl-4-pyrimidinyl)-5-[(2,6-dichlorobenzyl)oxy]phenol” is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(2-amino-5-phenyl-4-pyrimidinyl)-5-[(2,6-dichlorobenzyl)oxy]phenol” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the phenyl group: This step may involve the use of phenylboronic acid in a Suzuki coupling reaction.

    Attachment of the dichlorobenzyl group: This can be done through nucleophilic substitution reactions using 2,6-dichlorobenzyl chloride.

    Final coupling: The final step involves the coupling of the pyrimidine derivative with the phenol group, possibly using a base like potassium carbonate in a polar aprotic solvent.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenol group, forming quinone derivatives.

    Reduction: Reduction reactions could target the pyrimidine ring or the phenyl group, leading to various reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the dichlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced pyrimidine or phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

In biological research, it may be explored for its potential as an enzyme inhibitor or receptor modulator, given the structural features of the pyrimidine and phenol groups.

Medicine

Industry

In the industrial sector, the compound might be used in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of “2-(2-amino-5-phenyl-4-pyrimidinyl)-5-[(2,6-dichlorobenzyl)oxy]phenol” would depend on its specific biological target. Generally, it could act by:

    Inhibiting enzymes: Binding to the active site of an enzyme and preventing substrate access.

    Modulating receptors: Interacting with cell surface or intracellular receptors to alter signaling pathways.

    Disrupting cellular processes: Interfering with DNA replication, protein synthesis, or other critical cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-amino-4-pyrimidinyl)-5-phenol
  • 2-(2-amino-5-phenyl-4-pyrimidinyl)-5-methoxyphenol
  • 2-(2-amino-5-phenyl-4-pyrimidinyl)-5-(2,6-difluorobenzyl)oxyphenol

Uniqueness

The presence of the 2,6-dichlorobenzyl group in “2-(2-amino-5-phenyl-4-pyrimidinyl)-5-[(2,6-dichlorobenzyl)oxy]phenol” may confer unique properties such as increased lipophilicity, enhanced binding affinity to certain biological targets, or improved stability compared to similar compounds.

Properties

Molecular Formula

C23H17Cl2N3O2

Molecular Weight

438.3 g/mol

IUPAC Name

2-(2-amino-5-phenylpyrimidin-4-yl)-5-[(2,6-dichlorophenyl)methoxy]phenol

InChI

InChI=1S/C23H17Cl2N3O2/c24-19-7-4-8-20(25)18(19)13-30-15-9-10-16(21(29)11-15)22-17(12-27-23(26)28-22)14-5-2-1-3-6-14/h1-12,29H,13H2,(H2,26,27,28)

InChI Key

DZCIIXIJGDBVAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=C(C=CC=C4Cl)Cl)O)N

Origin of Product

United States

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